4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

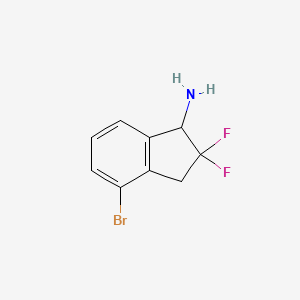

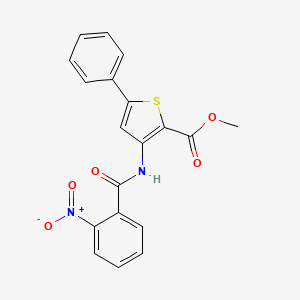

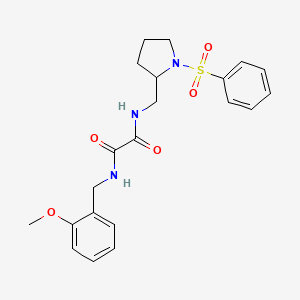

“4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride” is a chemical compound with the CAS Number: 2225154-11-8. It has a molecular weight of 333.61 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C7H6BrClO4S2/c8-4-3-5 (15 (9,10)11)14-6 (4)7-12-1-2-13-7/h3,7H,1-2H2 .Aplicaciones Científicas De Investigación

Organometallic Synthesis

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride has applications in organometallic synthesis. A study by Rieke and Kim (2011) demonstrated the preparation of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, a compound structurally related to this compound, by inserting active zinc into a similar brominated furan derivative. This organozinc compound was effectively coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields (Rieke & Seung‐Hoi Kim, 2011).

Crystal Structure Analysis

Pu et al. (2005) reported on the crystal structure of a compound derived from 2-methylthiophene, which underwent a series of reactions including bromination and sulfonation with 1,3-dioxolane groups. This study contributes to the understanding of the structural properties of related compounds, including this compound, which is crucial for applications in crystallography and material sciences (S. Pu et al., 2005).

Sulfonylation and Protecting Group in Amine Synthesis

Sakamoto et al. (2006) synthesized 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a compound bearing resemblance to this compound. This compound was used as a versatile sulfonating agent for amines, highlighting the potential of such compounds in organic synthesis, particularly in sulfonylation reactions and as protecting groups in amine synthesis (Izumi Sakamoto et al., 2006).

Photostabilization in Polymer Science

Balakit et al. (2015) explored the use of new thiophene derivatives, including brominated thiophene compounds, as photostabilizers for poly(vinyl chloride). This research indicates the potential use of brominated thiophene derivatives, similar to this compound, in enhancing the photostability of polymers (A. Balakit et al., 2015).

Mecanismo De Acción

Target of Action

Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be various organic groups involved in these reactions.

Mode of Action

The mode of action of 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific catalysts used .

Propiedades

IUPAC Name |

4-bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO4S2/c8-4-3-5(15(9,10)11)14-6(4)7-12-1-2-13-7/h3,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBZJCSJRIJDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(S2)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)